molecular formula C11H12IN5 B13059193 N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine

Cat. No.: B13059193
M. Wt: 341.15 g/mol
InChI Key: NQYLEDBMWDVNDT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a pyrazole ring. The presence of iodine and methyl groups on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the pyrazole ring followed by its iodination and subsequent coupling with a pyrimidine derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine include other pyrazole and pyrimidine derivatives, such as:

  • 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Imidazole and indole derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H12IN5

Molecular Weight

341.15 g/mol

IUPAC Name

N-cyclopropyl-4-(4-iodo-2-methylpyrazol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H12IN5/c1-17-10(8(12)6-14-17)9-4-5-13-11(16-9)15-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,15,16)

InChI Key

NQYLEDBMWDVNDT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C2=NC(=NC=C2)NC3CC3

Origin of Product

United States

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